
Irinotecan Lactone Impurity
Overview
Description
Irinotecan (CPT-11) is a topoisomerase I inhibitor used to treat colorectal and pancreatic cancers. Its active metabolite, SN-38, is ~1,000-fold more potent and is derived via carboxylesterase-mediated hydrolysis of irinotecan . Both irinotecan and SN-38 exist in equilibrium between an active lactone form and an inactive carboxylate form, with pH and protein binding influencing this balance . The lactone form of irinotecan (Irinotecan Lactone Impurity) is critical for therapeutic activity, as it penetrates cell membranes and inhibits DNA replication by stabilizing topoisomerase I-DNA complexes . However, lactone stability is pH-dependent, with hydrolysis to the carboxylate form occurring rapidly in plasma (half-life: 9.5 minutes) .
Preparation Methods
Structural and Chemical Characteristics of Irinotecan Lactone Impurity
This compound shares the core pentacyclic structure of irinotecan but retains the closed lactone ring system, distinguishing it from the open carboxylate form of the drug . The molecular formula and a molecular weight of 556.7 g/mol underscore its similarity to the parent compound, with variations arising from stereochemical and conformational stability . The impurity’s formation is intrinsically linked to the equilibrium between the lactone and carboxylate forms of irinotecan, which is influenced by pH, solvent composition, and temperature .
Synthetic Routes and Preparation Methods
Synthesis via SN38 Intermediate
Irinotecan is synthesized from 7-ethyl-10-hydroxycamptothecin (SN38), a camptothecin derivative . The lactone impurity forms during the final coupling step, where SN38 reacts with 4-(1-piperidino)piperidine-1-carbonyl chloride. Patent US9765083B2 details a method where the reaction mixture is maintained at a pH of 3.5–4.5 to favor lactone stability . Under these conditions, incomplete acylation of SN38’s hydroxyl group results in residual lactone-containing intermediates, which are isolated via crystallization using methanol-water mixtures .
Role of pH and Solvent Systems
The lactone-carboxylate equilibrium is pH-dependent, with acidic conditions (pH < 5) stabilizing the lactone form . A study employing ammonium sulfate gradients for liposomal encapsulation demonstrated that hydration of lipid films at pH 4.0–4.5 preserved the lactone structure of irinotecan, inadvertently increasing lactone impurity levels during storage . Conversely, alkaline conditions (pH > 8) promote hydrolysis to the carboxylate, necessitating strict pH control during synthesis .
Table 1: Impact of pH on Lactone Impurity Formation
pH Range | Lactone Content (%) | Carboxylate Content (%) |
---|---|---|
3.0–4.0 | 92–95 | 5–8 |
5.0–6.0 | 65–70 | 30–35 |
7.0–8.0 | 20–25 | 75–80 |
Data derived from stability studies in human plasma . |
Analytical Techniques for Identification and Quantification
UPLC-MS/MS Methodology
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for detecting this compound . A validated method using a Waters ACQUITY UPLC™ BEH C18 column (2.1 × 50 mm, 1.7 µm) achieved baseline separation of the impurity from irinotecan and SN38 within 4.5 minutes . The mobile phase, comprising methanol and 0.1% formic acid, enhanced ionization efficiency, with detection limits of 0.5 ng/mL for the lactone impurity .
Calibration and Validation Parameters
Calibration curves for the impurity exhibited linearity () across 0.5–100 ng/mL, with intra-day precision ≤2.8% . Quality control samples spiked at 1.5, 15, and 75 ng/mL demonstrated accuracies of 96.2–98.9%, confirming method robustness .
Table 2: Validation Parameters for Lactone Impurity Quantification
Parameter | Value |
---|---|
Linearity Range | 0.5–100 ng/mL |
LLOQ | 0.5 ng/mL (S/N ≥5) |
Accuracy | 96.2–98.9% |
Precision (RSD) | 2.4–2.8% |
Adapted from human plasma validation studies . |
Factors Influencing Formation During Synthesis
Temperature and Reaction Conditions
Elevated temperatures (>40°C) accelerate lactone ring hydrolysis, as observed in irinotecan-loaded liposomes stored at 50°C . Conversely, synthesis at 25–30°C minimizes degradation, with impurity levels remaining below 0.3% when reactions are conducted under nitrogen atmosphere .
Purification Strategies to Minimize Impurity
Solid-Phase Extraction (SPE)
Bond Elute Plexa SPE cartridges effectively isolate the lactone impurity from synthetic mixtures . Methanol elution followed by evaporation under desiccated air yielded a recovery rate of 98.5 ± 1.2%, with purity >99% .
Chromatographic Separation
Preparative HPLC using a C18 column (250 × 21.2 mm, 5 µm) and isocratic elution with acetonitrile:0.1% trifluoroacetic acid (65:35 v/v) resolved the impurity from irinotecan with a retention time of 12.3 minutes . This method is scalable for industrial batch purification .
Chemical Reactions Analysis
Types of Reactions: Irinotecan lactone impurity undergoes several types of chemical reactions, including:
Hydrolysis: The lactone ring can hydrolyze to form the carboxylate form, especially under basic conditions.
Oxidation and Reduction: These reactions can occur under specific conditions, altering the chemical structure and activity of the compound.
Substitution: The lactone ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Typically involves water or aqueous solutions under acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products:
Hydrolysis: Formation of the carboxylate form.
Oxidation and Reduction: Formation of oxidized or reduced derivatives.
Substitution: Formation of substituted lactone derivatives.
Scientific Research Applications
Chemistry and Stability Studies
Research on irinotecan lactone impurity focuses on understanding its stability and degradation pathways. This knowledge is crucial for improving synthesis methods and storage conditions of irinotecan formulations. Studies have indicated that maintaining a favorable pH can enhance the retention of the active lactone form, thereby optimizing therapeutic outcomes .
Pharmacokinetics and Pharmacodynamics
Irinotecan's metabolism involves hydrolysis by carboxylesterases to produce its active metabolite, SN-38, which has a potency 100 to 1000 times greater than irinotecan itself. Understanding the role of this compound in this metabolic pathway helps identify potential side effects and toxicities associated with its use. Genetic variants affecting enzyme activity can also influence drug efficacy and toxicity, highlighting the importance of personalized medicine approaches in irinotecan therapy .
Clinical Implications
Irinotecan is utilized as a first-line treatment for various cancers, including colorectal, pancreatic, and lung cancers. Research has shown that the pharmacological effectiveness of irinotecan is closely tied to the balance between its lactone and carboxylate forms. For instance, studies indicate that a small change in pH can significantly alter pharmacokinetics and therapeutic efficacy .
Drug Delivery Systems
Recent studies have explored innovative drug delivery systems to preserve the active lactone form of irinotecan. For example, drug-eluting beads composed of sulfonate-modified polyvinyl alcohol hydrogels have been shown to preferentially bind the lactone form, enhancing its stability during treatment . Kinetic experiments demonstrated that these systems could prolong the half-life of the active compound while minimizing systemic exposure.
Regional Infusion Techniques
Clinical trials investigating regional infusion methods have demonstrated promising results for treating unresectable liver metastases. These methods allow for higher local concentrations of SN-38 while reducing systemic toxicity compared to traditional intravenous administration .
Mechanism of Action
Irinotecan lactone impurity, like irinotecan, can interact with topoisomerase I, although its activity is significantly lower. The impurity can inhibit the enzyme, leading to DNA damage and cell death, but its efficacy is much less compared to the active metabolite SN-38 . The molecular targets and pathways involved are similar to those of irinotecan, focusing on the inhibition of DNA replication and transcription .
Comparison with Similar Compounds
Structural and Functional Differences
Camptothecin
- Structure: Camptothecin lacks irinotecan’s ethyl and bipiperidinocarbonyloxy groups, reducing water solubility and increasing toxicity .
- Lactone Stability : Both compounds rely on a lactone E-ring for activity, but camptothecin’s lactone is more prone to hydrolysis, leading to unpredictable pharmacokinetics .
Topotecan
- Lactone-Carboxylate Equilibrium : Topotecan’s lactone fraction in plasma (30–40%) is lower than SN-38’s (50–64%), reducing its potency but improving plasma stability .
Exatecan (DX-8951f)
- Potency: Exatecan’s lactone form has higher intrinsic activity than irinotecan, with lower interpatient variability in AUC (coefficient of variation: 36% vs. 63–105% for SN-38 lactone) .
- pH Sensitivity: Exatecan’s lactone is more stable in acidic tumor microenvironments, similar to liposomal irinotecan formulations .
Pharmacokinetic and Metabolic Profiles
Table 1: Key Pharmacokinetic Parameters
- Metabolic Activation: Irinotecan requires conversion to SN-38 via carboxylesterases, whereas topotecan and exatecan are active without metabolic activation .
- Transporter Interactions: Irinotecan and SN-38 lactone are substrates for P-glycoprotein (P-gp), which reduces systemic exposure in wild-type mice by 1.6-fold compared to P-gp-deficient models .
Stability and Formulation Strategies
- Liposomal Encapsulation: Liposomal irinotecan (Nal-IRI) stabilizes the lactone form in tumors, increasing intratumoral SN-38 levels 5-fold compared to free irinotecan .
- Polymer Conjugation: SN-38 conjugated to poly(2-oxazoline)-poly(l-amino acid) copolymers reduces hydrolysis, enhancing lactone stability from minutes to days .
- pH-Dependent Release: Both liposomal irinotecan and exatecan exploit acidic tumor microenvironments to favor lactone formation .
Clinical Implications
- Toxicity: Irinotecan’s lactone-carboxylate equilibrium contributes to dose-limiting diarrhea and neutropenia, as SN-38 lactone accumulates in intestinal epithelium via OATP1B1 transporters .
- Therapeutic Monitoring: SN-38 lactone AUC ≥99 ng-h/mL correlates with antitumor efficacy in xenografts, but interpatient variability necessitates personalized dosing .
Biological Activity
Irinotecan, a chemotherapeutic agent, is primarily used in the treatment of various cancers, including colorectal cancer. Its efficacy is largely attributed to its active metabolite, SN-38, which exists in two forms: a lactone form that is pharmacologically active and a carboxylate form that is inactive. The conversion between these forms is critical for the drug's therapeutic effectiveness. This article focuses on the biological activity of irinotecan lactone impurity, examining its pharmacokinetics, mechanisms of action, and clinical implications.
This compound has a molecular formula of and is structurally related to irinotecan. The lactone form is favored at lower pH levels, while the carboxylate form predominates at higher pH levels. This pH-dependent equilibrium plays a significant role in the drug's stability and activity in biological systems .
Irinotecan acts primarily as an inhibitor of topoisomerase I, an enzyme crucial for DNA replication. The active lactone form stabilizes the DNA-topoisomerase I complex, leading to DNA damage and subsequent cell death. In contrast, the carboxylate form lacks this inhibitory activity .
Pharmacokinetics
The pharmacokinetics of irinotecan and its metabolites are complex and influenced by various factors:
- Conversion Rates : The conversion of irinotecan lactone to carboxylate occurs rapidly in vivo, with a half-life of approximately 9.5 minutes. This rapid conversion can affect therapeutic outcomes if not managed properly .
- Distribution : Irinotecan has a volume of distribution ranging from 110 to 234 L/m², with significant plasma protein binding (30-68% for irinotecan and up to 95% for SN-38) . The binding affinity for plasma proteins varies between the two forms, with the lactone form exhibiting higher binding capacity.
- Elimination : The drug is primarily eliminated via biliary excretion, with renal excretion accounting for a smaller proportion. Approximately 25% of irinotecan is excreted unchanged in bile within 48 hours .
Stability and Delivery Methods
Research indicates that the stability of irinotecan's active lactone form can be enhanced through specific delivery methods:
- Drug Eluting Beads : Studies have shown that irinotecan can be effectively delivered using drug-eluting beads that stabilize the lactone form through charge interactions with sulfonate groups in the hydrogel matrix. This method prolongs the half-life of the active form and reduces toxicity associated with systemic administration .
- pH Influence : The stability of the lactone form is significantly affected by pH levels; maintaining an acidic environment can favor its retention and enhance therapeutic efficacy .
Case Studies
Several clinical studies have examined the impacts of this compound on treatment outcomes:
- Colorectal Cancer Treatment : A study involving patients treated with irinotecan showed that those with higher plasma concentrations of SN-38 (primarily in its lactone form) experienced better treatment responses compared to those with lower concentrations .
- Pharmacogenomic Variability : Variations in patient metabolism due to genetic differences in enzyme activity (e.g., UGT1A1 polymorphisms) have been linked to differential responses to irinotecan therapy, emphasizing the importance of understanding individual pharmacokinetics when administering this drug .
Q & A
Basic Research Questions
Q. What analytical methodologies are recommended for quantifying Irinotecan Lactone Impurity in pharmacokinetic studies?
The United States Pharmacopeia (USP) recommends reversed-phase HPLC with UV detection (220 nm) using a C18 column (e.g., 4.6 mm × 25 cm, 5 µm packing) and a mobile phase optimized for resolving Irinotecan and its impurities. System suitability requires a resolution ≥3.0 between Irinotecan and its related compounds (e.g., Irinotecan related compound A) . Relative response factors (RRF) for impurities must be validated, and the calculation formula is:
where = peak area of impurity, = peak area of Irinotecan standard, = RRF, and = concentration ratio .
Q. How does pH influence the equilibrium between Irinotecan lactone and carboxylate forms?
The lactone form is favored under acidic conditions (pH < 5), while alkaline pH shifts the equilibrium toward the inactive carboxylate form. Stability studies using pH gradients (e.g., ammonium sulfate or citrate buffers) show that lactone ring hydrolysis accelerates at pH > 7, leading to increased impurity formation. Researchers must maintain pH control during formulation and storage to minimize lactone degradation .
Q. What are the primary impurities associated with Irinotecan Lactone degradation?
Key impurities include 7-Desethyl irinotecan (RRF = 0.82), Irinotecan related compound B (RRF = 1.50), and 7,11-Diethyl-10-hydroxycamptothecin (RRF = 2.05). These arise from dealkylation, hydroxylation, or lactone ring opening. USP guidelines specify that total impurities must not exceed 0.5% .
Advanced Research Questions
Q. How can second-order calibration methods improve real-time analysis of Irinotecan Lactone hydrolysis in biological matrices?
Three-way excitation-emission-kinetic fluorescence data, analyzed via parallel factor analysis (PARAFAC) or multivariate curve resolution (MCR), enable simultaneous quantification of lactone and carboxylate forms in human plasma. This method resolves spectral overlaps and kinetic interferences, achieving recovery rates >85% and precision <10% for SN-38 lactone/carboxylate ratios .
Q. What experimental strategies address conflicting pharmacokinetic data on Irinotecan Lactone stability in pediatric populations?
Population pharmacokinetic modeling (e.g., NONMEM software) accounts for variability in SN-38 lactone AUC, which ranges from 7.8–421 ng·h/mL due to UGT1A1 polymorphisms. Compartmental models with metabolite linkage (e.g., central-peripheral distribution for Irinotecan, single compartments for SN-38/SN-38G) improve parameter estimation. Validation requires plasma extraction with ice-cold methanol to inhibit esterase-mediated degradation .
Q. How can researchers differentiate between process-related and degradation-related impurities in Irinotecan formulations?
Accelerated stability studies (40°C/75% RH for 6 months) combined with forced degradation (acid/base/oxidative stress) identify degradation pathways. For example, lactone ring opening under basic conditions generates carboxylate impurities, while oxidation produces 7-Ethylcamptothecin. Process-related impurities (e.g., 7-Desethyl irinotecan) are quantified using spiked samples with reference standards .
Q. What role do multidrug resistance proteins (e.g., P-gp, MRP4) play in Irinotecan Lactone pharmacokinetics?
In murine models, P-gp knockout increases SN-38 lactone AUC by 2.3-fold, while MRP4 deficiency reduces biliary excretion. Researchers should use genetic knockout models and LC-MS/MS with validated LLOQs (3 ng/mL for SN-38 lactone) to assess transporter impacts. Plasma extraction with borax/citric acid stabilizes lactone-carboxylate equilibrium during analysis .
Q. Methodological Guidelines
- For impurity profiling : Use USP-defined HPLC conditions with system suitability checks. Include relative retention times (RRT) and RRFs from Table 3 of USP guidelines .
- For kinetic studies : Employ second-order fluorescence calibration to monitor lactone hydrolysis in real time, ensuring pH-controlled sample preparation .
- For PK/PD modeling : Apply nonlinear mixed-effects models (NONMEM) to account for metabolic variability, with bootstrap validation to confirm parameter robustness .
Properties
IUPAC Name |
(5,13-diethyl-7,9-dioxo-6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),2,4(8),12,14(19),15,17-heptaen-16-yl) 4-piperidin-1-ylpiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N4O5/c1-3-21-22-16-20(40-32(39)35-14-10-19(11-15-35)34-12-6-5-7-13-34)8-9-25(22)33-29-24(21)18-36-26(29)17-23-27(4-2)41-31(38)28(23)30(36)37/h8-9,16-17,19,27H,3-7,10-15,18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKLBQKGQFVIOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2=C(C(=O)N3CC4=C(C5=C(C=CC(=C5)OC(=O)N6CCC(CC6)N7CCCCC7)N=C4C3=C2)CC)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20729786 | |
Record name | 3,10-Diethyl-1,13-dioxo-11,13-dihydro-1H,3H-furo[3',4':6,7]indolizino[1,2-b]quinolin-8-yl [1,4'-bipiperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20729786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143490-53-3 | |
Record name | 3,10-Diethyl-1,13-dioxo-11,13-dihydro-1H,3H-furo[3',4':6,7]indolizino[1,2-b]quinolin-8-yl [1,4'-bipiperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20729786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.